molecular formula C10H12ClNO2 B2542041 (R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride CAS No. 1397526-22-5

(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride

Cat. No.: B2542041
CAS No.: 1397526-22-5
M. Wt: 213.66
InChI Key: ZZNXHQSAOHUNDA-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride (CAS: 1397526-22-5) is a chiral intermediate critical to the synthesis of Rimegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist approved for acute migraine treatment and prevention . Its molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol . The compound features a bicyclic scaffold comprising a pyridine ring fused to a seven-membered cycloheptane ring, with a hydroxyl group at the (R)-configured chiral center (C9) and a hydrochloride salt enhancing stability .

Key synthetic routes include:

  • Ru-catalyzed asymmetric transfer hydrogenation (ATH): Achieves 92.1% yield and 99.9% enantiomeric excess (e.e.) using formic acid as a hydrogen donor under mild conditions .
  • Enzyme-mediated transaminase evolution: A mutant transaminase (CvTA) with 19 mutations enables >99.5% e.e. and 99% conversion in multi-kilogram-scale production .

Properties

IUPAC Name

(9R)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10;/h2-3,6,9,13H,1,4-5H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCONYRUZQOOET-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=CC=N2)C(=O)C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C=CC=N2)C(=O)C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride typically involves the reaction of (9R)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include steps for purification and crystallization to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Esterification and Carbamate Formation

The hydroxyl group at the 9-position undergoes esterification or carbamate formation, enabling further derivatization for pharmacological applications.

Reaction Conditions Product Application Reference
Reaction with carbamoyl chloridesAnhydrous DCM, TEA as base, 0°C to RTCarbamate derivatives (e.g., 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate)Key intermediates for CGRP receptor antagonists
Esterification with activated carboxylic acidsDMF, HATU coupling reagent, 24h RTEsters with enhanced solubility (e.g., piperidine-1-carboxylate esters)Improved pharmacokinetic properties

Azide Substitution

The hydroxyl group can be replaced with azide via Mitsunobu-like conditions, enabling click chemistry applications.

Reaction Conditions Product Application Reference
Azide introduction using NaN₃ and PPh₃THF, DIAD, 12h reflux(5s,6s,9r)-5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-olPrecursor for Huisgen cycloaddition in drug conjugates

Oxidation and Reduction

The ketone at the 5-position participates in redox reactions, modulating electronic properties.

Reaction Conditions Product Application Reference
Ketone reduction with NaBH₄MeOH, 0°C, 2hSecondary alcohol derivativesStabilization of the bicyclic core
Hydroxyl oxidation with Dess-Martin periodinaneDCM, RT, 3hDiketone analogs (potential chelators)Exploration of metal-binding capabilities

Ring Functionalization

The cyclohepta[b]pyridine core undergoes electrophilic substitution at specific positions.

Reaction Conditions Product Application Reference
Bromination at C-3NBS, AIBN, CCl₄, reflux3-Bromo derivativesHalogenated intermediates for cross-coupling
Friedel-Crafts acylationAlCl₃, acetyl chloride, DCMAcetylated derivativesEnhanced lipophilicity for CNS penetration

Salt Formation

The hydrochloride salt participates in ion-exchange reactions to modify solubility.

Reaction Conditions Product Application Reference
Counterion exchange with NaHCO₃H₂O/EtOAC, RTFree base formPurification and crystallization

Key Insights from Reaction Studies

  • Stereochemical Retention : The (R)-configuration at C-9 is preserved in most reactions due to steric hindrance from the bicyclic system .

  • pH Sensitivity : The hydrochloride salt dissociates in aqueous media above pH 4, necessitating controlled conditions for hydroxyl-group reactions .

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H11NO2
  • Molecular Weight : 177.20 g/mol
  • IUPAC Name : (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one
  • CAS Number : 1190363-44-0

The compound features a hydroxyl group at the 9-position, which contributes to its solubility and reactivity. The presence of functional groups such as hydroxyl and carbonyl makes it suitable for various chemical reactions.

Synthetic Chemistry

(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride serves as a valuable building block in the synthesis of more complex molecules. It is utilized in the development of various chemical products and intermediates. The compound is particularly noted for its role in synthesizing calcitonin gene-related peptide (CGRP) antagonists, which are important in the treatment of migraine disorders .

Biological Research

Research has indicated that this compound exhibits significant biological activities. It has been studied for its interactions with neurotransmitter systems, particularly its potential modulation of glutamate receptors. This interaction is crucial for understanding synaptic transmission and plasticity within the central nervous system .

Pharmacological Applications

The compound's structural similarity to bioactive molecules positions it as a candidate for therapeutic applications. It has been investigated for its potential anti-migraine properties as part of CGRP antagonist development . Additionally, its use as an impurity in pharmaceutical formulations highlights its relevance in drug development processes.

Case Study 1: CGRP Antagonist Development

In studies focused on migraine relief, this compound was identified as an intermediate in the synthesis of CGRP antagonists like BMS-846372. These compounds target the CGRP receptor to block signaling pathways associated with migraine attacks .

Case Study 2: Neurotransmitter Interaction Studies

Research exploring the interactions of this compound with glutamate receptors demonstrated its potential to influence synaptic activity. This could lead to advancements in understanding neurodegenerative diseases where glutamate dysregulation is a factor .

Chemical Reactions and Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Material : (9R)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one.
  • Reagents : Hydrochloric acid is commonly used to form the hydrochloride salt.
  • Conditions : Controlled temperatures and solvent systems are employed to facilitate reaction efficiency.

Mechanism of Action

The mechanism by which ®-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic and biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride is highlighted through comparisons with related cyclohepta[b]pyridine derivatives and intermediates:

Table 1: Comparative Analysis of Cyclohepta[b]pyridine Derivatives

Compound Name CAS No. Molecular Formula Key Features Pharmacological Use Synthesis Method Reference
This compound 1397526-22-5 C₁₀H₁₂ClNO₂ Chiral intermediate with C9 hydroxyl group; high enantioselectivity (99.9% e.e.) Rimegepant synthesis Ru-catalyzed ATH / Transaminase evolution
(R)-9-((Triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride 1190363-45-1 C₂₂H₃₅ClNO₂Si Silyl-protected intermediate; enhances stability during synthesis Rimegepant precursor Hydroxyl protection via silylation
Rimegepant Impurity 1 1190363-44-0 C₁₀H₁₁NO₂ Des-hydroxy analog; lacks hydroxyl group at C9 Quality control in Rimegepant manufacturing Side product during ketone reduction
6,7,8,9-Tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]indene derivatives N/A Variable (e.g., C₂₄H₂₂ClN₃) Agonists of 5-HT2C receptor; modified ring substituents Metabolic/CNS disorders Multi-step heterocyclic synthesis

Key Differentiators:

Stereochemical Precision: The target compound’s (R)-configuration at C9 is essential for Rimegepant’s bioactivity. Compared to silyl-protected intermediates (e.g., CAS 1190363-45-1), the hydrochloride form avoids deprotection steps, streamlining synthesis .

Synthetic Efficiency :

  • The Ru-catalyzed ATH method for the target compound outperforms traditional enzymatic approaches in scalability (0.5 mol% catalyst loading vs. multi-round mutagenesis for transaminases) .
  • 5-HT2C agonists (e.g., ) require complex heterocyclic modifications, increasing synthesis difficulty .

Structural Flexibility: Derivatives like 2-benzylamino-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile () exhibit chair conformations and hydrogen-bonded dimers, but their lack of chiral hydroxyl groups limits use in CGRP-targeted therapies .

Thermodynamic Stability :

  • The hydrochloride salt form enhances solubility and shelf-life compared to neutral analogs (e.g., free base CAS 1190363-44-0) .

Biological Activity

(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride (CAS: 1190363-44-0) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H11NO2
  • Molecular Weight : 177.20 g/mol
  • IUPAC Name : this compound
  • Purity : 95%

The compound is often utilized in synthetic chemistry and has been identified as an impurity in several pharmaceutical products, including CGRP antagonists and other therapeutic agents .

Research indicates that this compound may interact with various neurotransmitter systems. Notably, it is suggested to modulate glutamate receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system .

Glutamate Receptor Interaction

Ionotropic glutamate receptors (iGluRs), particularly NMDA and AMPA receptors, are critical for excitatory neurotransmission. Studies have shown that compounds similar to (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one can act as antagonists or modulators of these receptors. This modulation may contribute to neuroprotective effects and potential therapeutic applications in neurological disorders .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of related compounds on various human tumor cell lines. The results indicate that several derivatives exhibit significant cytotoxicity with IC50 values in the nanomolar to micromolar range. Although specific data for this compound is limited, its structural analogs demonstrate promising activity against cancer cell lines .

Case Studies

  • CGRP Antagonist Development : The compound has been noted as an impurity in the synthesis of BMS-846372, a CGRP antagonist used for migraine treatment. This highlights its relevance in drug development processes where purity and structural integrity are crucial .
  • Neuroprotective Studies : Investigations into neuroprotective agents have identified compounds structurally similar to (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one as potential candidates for treating neurodegenerative diseases through their action on glutamate receptors .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
Glutamate Receptor ModulationPotential neuroprotective effects
Antiproliferative ActivitySignificant cytotoxicity in tumor cell lines
CGRP Antagonist ImpurityRole in migraine treatment development

Q & A

Q. What is the role of (R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride in pharmaceutical synthesis?

This compound is a critical chiral intermediate in synthesizing rimegepant , a calcitonin gene-related peptide (CGRP) receptor antagonist used for acute migraine treatment and prevention. Its stereochemical purity (R-configuration) is essential for the drug’s bioactivity. The Ru-catalyzed asymmetric transfer hydrogenation (ATH) reaction ensures high enantioselectivity (99.9% ee) during synthesis, which directly impacts the pharmacological efficacy of rimegepant .

Q. What synthetic methods are effective for producing this compound with high enantiomeric excess?

The Ru-catalyzed ATH reaction is the most efficient method. Key optimized parameters include:

ParameterValue
CatalystRu/(R,R)-TsDPEN
Catalyst Loading0.5 mol%
Hydrogen DonorFormic Acid
SolventTetrahydrofuran (THF)
Temperature40°C
Yield92.1%
Enantiomeric Excess99.9% ee

This method achieves regioselective reduction of the ketone group at position 9 while avoiding interference from the adjacent pyridine nitrogen. The mild reaction conditions and low catalyst loading make it scalable for industrial applications .

Q. What analytical techniques validate the structural and chiral purity of this compound?

  • Chiral HPLC : Confirms enantiomeric excess (e.g., 99.9% ee) using chiral stationary phases.
  • NMR Spectroscopy : 1H and 13C NMR resolve structural ambiguities; 2D NMR (e.g., COSY, NOESY) confirms stereochemistry.
  • X-ray Crystallography : Absolute configuration is validated by comparing crystal structures of related cyclohepta[b]pyridine derivatives, which exhibit chair conformations and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during ketone reduction in the precursor 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione?

The proximity of the two ketone groups (positions 5 and 9) complicates selective reduction. Strategies include:

  • Ligand Design : Chiral ligands like (R,R)-TsDPEN stabilize transition states favoring reduction at position 8.
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance catalyst-substrate interactions.
  • Steric and Electronic Factors : The ketone at position 9 is more accessible due to its distance from the pyridine nitrogen, enabling selective hydrogenation .

Q. What mechanistic insights explain the high enantioselectivity in Ru-catalyzed ATH?

The reaction proceeds via a metal-ligand bifunctional mechanism :

Formic acid donates a hydride to the Ru center.

The substrate coordinates to the Ru catalyst, with the chiral ligand inducing stereochemical control.

Proton transfer from the ligand’s NH group to the substrate’s carbonyl oxygen completes the reduction.
Computational studies suggest that the ligand’s chirality dictates the facial selectivity of hydride transfer, achieving >99% (R)-enantiomer formation .

Q. How do crystal packing and hydrogen-bonding interactions influence the purification of this compound?

Related cyclohepta[b]pyridine derivatives crystallize in chair conformations with intermolecular N–H⋯N and C–H⋯π interactions (e.g., bond lengths: 1.350–1.442 Å). These interactions stabilize specific polymorphs, enabling purification via recrystallization from ethyl acetate or methanol. For example, inversion dimers linked by hydrogen bonds form parallel sheet structures, which can be exploited for selective crystallization .

Q. What strategies mitigate the formation of impurities like Rimegepant Impurity 1 during synthesis?

Common impurities arise from:

  • Incomplete Reduction : Residual starting material (7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione).
  • Epimerization : Racemization during workup.
    Solutions :
  • Reaction Monitoring : Use LC-MS to track intermediate conversion.
  • Purification : Reverse-phase chromatography or crystallization removes byproducts.
  • Stabilization : Acidic conditions (e.g., HCl) prevent epimerization during salt formation .

Q. How does the hydrochloride salt form enhance the compound’s applicability in drug formulation?

The hydrochloride salt improves:

  • Solubility : Enhanced aqueous solubility facilitates bioavailability.
  • Stability : Protonation of the hydroxyl group reduces degradation under basic conditions.
  • Crystallinity : Salt formation promotes uniform crystal habits, simplifying bulk handling .

Data Contradiction Analysis Example
Conflict : Discrepancies in reported yields (89.56% vs. 92.1%) for precursor 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione.
Resolution : Variations arise from solvent purity (anhydrous vs. hydrated THF) and catalyst batch consistency. Reproducibility requires strict control of solvent dryness and catalyst ligand ratios .

Q. Key Research Gaps

  • Mechanistic Studies : Detailed kinetic profiling of the ATH reaction.
  • Polymorph Screening : Impact of crystallization solvents on salt stability.
  • Impurity Profiling : Structural characterization of trace byproducts using HRMS/MS.

For further methodology, refer to primary data in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.